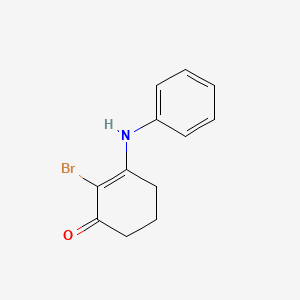

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is a research chemical with the CAS number 1020252-35-0 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of this compound involves a reaction with bromomalononitrile in N,N-dimethyl-formamide at 20℃ for approximately 0.583333 hours . This process yields a 92% product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2 . The molecular formula is C12H12BrNO and the molecular weight is 266.14 .Wissenschaftliche Forschungsanwendungen

Studies on Enaminoketones

Research by Jirkovsky (1974) explored the preparation of N-substituted 3-amino-2-cyclohexen-1-ones and their reactions, including halogenation and the formation of salts of the enol-ketimine form. This study also examined reactions with phenyl isocyanates and methyl isothiocyanate, yielding substituted carboxamides and thiocarboxamides, which highlight the compound's versatility in organic synthesis Jirkovsky, 1974.

Catalytic Cyclization Techniques

Yoon and Cho (2015) described a palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to the synthesis of 2-anilinohydroisoindoline-1,3-diones. This research demonstrates the compound's potential in facilitating complex cyclization reactions under carbon monoxide pressure Yoon & Cho, 2015.

Microwave-Assisted Cyclization

Dao et al. (2018) investigated microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3. This method yielded benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the application of this compound in efficient, microwave-assisted synthetic processes Dao et al., 2018.

Synthesis of Indoles and Constrained α-Amino Acid Derivatives

Kasahara et al. (1986) and Kim et al. (2004) presented methods for synthesizing 3-substituted indoles and constrained α-amino acid derivatives using palladium-assisted reactions and Diels–Alder cycloadditions, respectively. These studies highlight the role of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one derivatives in the synthesis of biologically significant molecules Kasahara et al., 1986; Kim et al., 2004.

Enzymatic Resolution and Synthetic Applications

Noheda et al. (1996) achieved the kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification, demonstrating the compound's applicability in chemo-enzymatic synthesis processes. Additionally, Ghosh and Ray (2017) reviewed advancements in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions, underscoring the importance of bromo derivatives in organic synthesis and medicinal chemistry Noheda et al., 1996; Ghosh & Ray, 2017.

Eigenschaften

IUPAC Name |

3-anilino-2-bromocyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFETUHMEBHZSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)